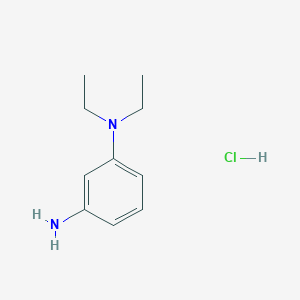

N,N-Diethyl-1,3-benzenediamine Hydrochloride

Description

Properties

Molecular Formula |

C10H17ClN2 |

|---|---|

Molecular Weight |

200.71 g/mol |

IUPAC Name |

3-N,3-N-diethylbenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-12(4-2)10-7-5-6-9(11)8-10;/h5-8H,3-4,11H2,1-2H3;1H |

InChI Key |

LRIGFNPESLQKJX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N,N-Diethyl-1,3-benzenediamine Hydrochloride

Technical Whitepaper | Version 1.0

Executive Summary

N,N-Diethyl-1,3-benzenediamine Hydrochloride (also known as 3-amino-N,N-diethylaniline hydrochloride) is a critical aromatic amine intermediate used in the synthesis of azo dyes, color photography couplers, and pharmaceutical agents.[1] Unlike its para-isomer (CD-1), which is ubiquitous in color development, the meta-isomer serves specialized roles in coupling reactions where steric and electronic properties of the meta-substitution pattern are required to modulate dye absorption maxima or biological activity.

This guide details a robust, laboratory-scale synthesis protocol designed for high purity (>98%). The route utilizes the N-alkylation of m-nitroaniline followed by catalytic hydrogenation, prioritizing yield and impurity control.

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data

| Property | Specification |

| IUPAC Name | N1,N1-Diethylbenzene-1,3-diamine dihydrochloride |

| Common Name | 3-(Diethylamino)aniline dihydrochloride |

| CAS No.[1][2][3] (Free Base) | 2051-79-8 |

| CAS No. (HCl Salt) | 214707-03-6 (General HCl) |

| Molecular Formula | C₁₀H₁₆N₂ · 2HCl |

| Molecular Weight | 237.17 g/mol (Salt) |

| Appearance | White to off-white crystalline solid (hygroscopic) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in ether. |

Retrosynthetic Strategy

To synthesize N,N-Diethyl-1,3-benzenediamine, we employ a disconnection strategy that preserves the aromatic amine functionality while introducing the alkyl groups prior to the final reduction. This avoids the formation of poly-alkylated side products on the primary amine.

Pathway Selection:

-

Disconnection: C–N bond formation at the tertiary amine.

-

Precursor: N,N-Diethyl-3-nitroaniline.

-

Starting Material: m-Nitroaniline (3-Nitroaniline).

Rationale: Direct alkylation of m-phenylenediamine is non-selective, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products. By starting with m-nitroaniline, we utilize the strong electron-withdrawing nitro group to deactivate the ring, allowing controlled alkylation of the amino group, followed by a clean reduction of the nitro group to the primary amine.

Figure 1: Retrosynthetic disconnection showing the pathway from m-nitroaniline.

Experimental Protocol

Stage 1: Synthesis of N,N-Diethyl-3-nitroaniline

Objective: Selective exhaustive alkylation of the aniline nitrogen.

Reagents:

-

m-Nitroaniline (13.8 g, 100 mmol)

-

Ethyl Iodide (46.8 g, 300 mmol, 3.0 eq)

-

Potassium Carbonate (anhydrous, 41.4 g, 300 mmol)

-

DMF (Dimethylformamide) (100 mL)

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with m-nitroaniline and DMF. Stir until fully dissolved.

-

Base Addition: Add potassium carbonate in a single portion. The suspension may turn slightly yellow/orange.

-

Alkylation: Add Ethyl Iodide dropwise over 20 minutes to control the exotherm.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.7) corresponding to the N,N-diethyl product should appear.

-

Note: If mono-ethyl intermediate persists, add 0.5 eq additional EtI and continue heating.

-

-

Workup: Cool to room temperature. Pour the mixture into 500 mL ice-water. The product typically precipitates as a yellow/orange solid or oil.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if oil persists.

-

Yield Target: 85-90% (Yellow solid/oil, m.p. ~70-74°C).

-

Stage 2: Catalytic Hydrogenation to N,N-Diethyl-1,3-benzenediamine

Objective: Reduction of the nitro group without dealkylation.

Reagents:

-

N,N-Diethyl-3-nitroaniline (19.4 g, 100 mmol)

-

10% Pd/C (Palladium on Carbon) (2.0 g, ~10 wt% loading)

-

Ethanol (200 mL)

-

Hydrogen Gas (Balloon or low pressure <50 psi)

Procedure:

-

Inerting: Place the substrate and Pd/C catalyst in a hydrogenation vessel (Parr shaker or 3-neck flask). Purge with Nitrogen (3 cycles).

-

Safety: Pd/C can ignite solvent vapors. Add catalyst under nitrogen flow or as a water slurry.

-

-

Hydrogenation: Introduce Hydrogen gas. Agitate vigorously at room temperature (25°C).

-

Monitoring: The reaction is complete when hydrogen uptake ceases (theoretical uptake: ~6.7 L for 100 mmol). TLC will show the conversion of the yellow nitro compound to a UV-active, ninhydrin-positive amine spot (often streaks due to basicity).

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (50 mL).

-

Caution: Do not let the catalyst dry out completely on the filter (pyrophoric risk). Keep wet with water after filtration.

-

-

Isolation: The filtrate contains the free base N,N-Diethyl-1,3-benzenediamine. Proceed immediately to salt formation to prevent oxidation (darkening).

Stage 3: Salt Formation (Dihydrochloride)

Objective: Stabilization of the diamine as a crystalline salt.

Reagents:

-

Crude filtrate from Stage 2 (in Ethanol)

-

Conc. Hydrochloric Acid (37%) or HCl gas in Dioxane/Ether

Procedure:

-

Cooling: Cool the ethanolic filtrate to 0–5°C in an ice bath.

-

Acidification: Add Conc. HCl (approx. 2.5 eq, ~25 mL) dropwise with stirring.

-

Observation: A white to off-white precipitate should begin to form.

-

-

Crystallization: Stir at 0°C for 1 hour. If precipitation is incomplete, add Diethyl Ether (100 mL) to reduce solubility.

-

Filtration: Collect the solid by vacuum filtration under Nitrogen (to avoid moisture absorption).

-

Washing: Wash the filter cake with cold Ethanol/Ether (1:1).

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Figure 2: Process flow for the isolation and salt formation of the target compound.

Characterization & Quality Control

Spectroscopic Data

The following data confirms the structure of the dihydrochloride salt.

| Technique | Signal/Parameter | Assignment/Interpretation |

| ¹H NMR (300 MHz, D₂O) | δ 1.15 (t, J=7.2 Hz, 6H) | Methyl protons of diethyl group (-CH₂CH ₃) |

| δ 3.55 (q, J=7.2 Hz, 4H) | Methylene protons of diethyl group (-N-CH ₂-) | |

| δ 7.30 - 7.60 (m, 4H) | Aromatic protons (Meta-substitution pattern) | |

| IR (KBr Pellet) | 3400 - 2800 cm⁻¹ | Broad NH₃⁺ stretch (Ammonium salt) |

| 1610, 1505 cm⁻¹ | C=C Aromatic ring stretch | |

| Mass Spectrometry | m/z = 164.1 [M+H]⁺ | Corresponds to free base C₁₀H₁₆N₂ (Calc: 164.[4]13) |

| Melting Point | >200°C (dec.) | Typical for phenylenediamine dihydrochlorides |

Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: >98.0% Area. Major impurity is usually mono-ethyl derivative or oxidized azo-dimers.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).

-

Mechanism: Phenylenediamines can cause methemoglobinemia and are potential sensitizers.

-

Handling: All weighing and transfer of the solid salt must be performed in a fume hood or glovebox.

-

PPE: Nitrile gloves (double gloved recommended), lab coat, and safety glasses.

-

Storage: The hydrochloride salt is hygroscopic and light-sensitive. Store in amber vials under Argon at 2–8°C. Oxidation leads to a purple/black discoloration.

References

-

PubChem. (n.d.). N,N-Diethyl-1,3-benzenediamine Hydrochloride. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Accela ChemBio. (n.d.). Product Data Sheet: N,N-Diethyl-1,3-benzenediamine Hydrochloride. Retrieved February 16, 2026, from [Link]

- Google Patents. (2004). WO2004005281A1 - Inhibitors of tyrosine kinases (Usage of N,N-diethyl-1,3-benzenediamine).

-

NIST Webbook. (n.d.). 1,4-Benzenediamine, N,N-diethyl- (Isomer Comparison Data). Retrieved February 16, 2026, from [Link]

Sources

- 1. 214707-03-6,N,N-Diethyl-1,3-benzenediamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. WO2004005281A1 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

physicochemical properties of N,N-Diethyl-1,3-benzenediamine Hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-1,3-benzenediamine Hydrochloride

Foreword: Navigating the Data Landscape

In the realm of chemical research and drug development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all further investigation is built. This guide focuses on N,N-Diethyl-1,3-benzenediamine Hydrochloride, an aromatic amine of interest as a synthetic intermediate. It is critical to note that while extensive data exists for its structural isomers (such as the 1,4- or para-isomer) and its N,N-dimethyl analog, specific experimental data for N,N-Diethyl-1,3-benzenediamine Hydrochloride is less prevalent in publicly accessible literature.

This guide, therefore, adopts a dual strategy. Firstly, it collates and presents all available information directly pertaining to the target compound. Secondly, in the absence of direct data, it employs a scientifically rigorous approach of comparative analysis with its closest structural analogs: N,N-Dimethyl-1,3-benzenediamine dihydrochloride and N,N-Diethyl-1,4-phenylenediamine hydrochloride. This comparative methodology not only provides reasoned estimations of the compound's properties but also illustrates a practical, field-proven approach for researchers facing similar data-scarce scenarios.

Molecular Identity and Structural Analogs

N,N-Diethyl-1,3-benzenediamine Hydrochloride is an organic salt consisting of a benzene ring substituted with a primary amine group (-NH₂) at position 1, a diethylamino group (-N(CH₂CH₃)₂) at position 3, and a hydrochloride salt for enhanced stability and solubility. The meta-orientation of the two amine groups is a key structural feature influencing its electronic properties and reactivity.

To contextualize its properties, we will draw comparisons with two key analogs:

-

N,N-Dimethyl-1,3-benzenediamine dihydrochloride (CAS: 3575-32-4): The closest analog, differing only by the substitution of ethyl groups with methyl groups. Its properties provide a strong baseline.[1]

-

N,N-Diethyl-1,4-phenylenediamine hydrochloride (CAS: 2198-58-5): This isomer differs in the substitution pattern (para- instead of meta-), which significantly impacts its electronic and symmetric properties.[2]

Table 1: Core Physicochemical and Identification Data

| Property | N,N-Diethyl-1,3-benzenediamine Hydrochloride (Target) | N,N-Dimethyl-1,3-benzenediamine dihydrochloride (Analog 1) | N,N-Diethyl-1,4-phenylenediamine hydrochloride (Analog 2) |

| Synonyms | 3-Amino-N,N-diethylaniline HCl | 3-Amino-N,N-dimethylaniline dihydrochloride; N,N-Dimethyl-m-phenylenediamine dihydrochloride[1] | N,N-Diethyl-p-phenylenediamine monohydrochloride[2] |

| CAS Number | Not readily available | 3575-32-4 | 2198-58-5[2] |

| Molecular Formula | C₁₀H₁₇ClN₂ | C₈H₁₄Cl₂N₂[1] | C₁₀H₁₇ClN₂[2] |

| Molecular Weight | 200.71 g/mol | 209.12 g/mol | 200.71 g/mol [2] |

| Appearance | Expected to be a white to off-white crystalline solid | White to off-white crystalline solid[1] | Colorless needles[3] |

| Melting Point | Estimated: 200-220 °C | 217 °C (decomposes) | 222-223 °C[2] |

| Solubility | Expected to be soluble in water | Soluble in water (100mg/2ml) | Soluble in water and alcohol; insoluble in ether[3] |

| pKa (conjugate acid) | Estimated: ~7.5 - 8.5 | Data not available | 7.96 (for the free base)[3][4] |

Synthesis Pathway: A Conceptual Overview

The synthesis of aromatic amines like N,N-Diethyl-1,3-benzenediamine typically involves the reduction of a corresponding nitro-aniline precursor. This well-established methodology offers high yields and purity. A plausible and common synthetic route is outlined below.

Caption: Conceptual synthesis pathway for an N,N-diethyl-phenylenediamine hydrochloride.

Causality in Synthesis:

-

Nitrosation/Nitration: The synthesis begins with commercially available N,N-diethylaniline. A nitrosation reaction, typically using sodium nitrite in an acidic medium at low temperatures, introduces a nitroso group at the para-position due to the activating and directing effects of the diethylamino group.[4][5] Subsequent reduction of this intermediate is a common strategy.

-

Reduction: The nitroso (or a directly nitrated) intermediate is then reduced to the primary amine. Catalytic hydrogenation (e.g., H₂ over Raney Nickel) is a clean and efficient method, avoiding the large amounts of inorganic waste associated with classical methods like Bechamp reduction (iron/acid).[6]

-

Salt Formation: The final step involves reacting the purified free base with dry hydrogen chloride gas in a non-polar organic solvent.[7] This precipitates the hydrochloride salt, which is typically more stable, crystalline, and easier to handle than the free base, which can be sensitive to air and light.[8]

Analytical Characterization: Protocols and Interpretation

Accurate characterization is paramount. The following sections detail standard protocols for confirming the identity and purity of N,N-Diethyl-1,3-benzenediamine Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for separating the target compound from potential impurities.

Experimental Protocol: Purity Assessment by RP-HPLC

-

System Preparation:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine analytes and providing a low pH to ensure they are in their protonated, more water-soluble form.

-

Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN). Rationale: ACN is a common organic modifier providing good separation efficiency for a wide range of aromatic compounds.

-

System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Test Solution: Prepare the sample to be analyzed at the same concentration.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 254 nm. Rationale: The benzene ring provides strong chromophores that absorb well at this wavelength.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 70% B

-

15-17 min: Linear gradient from 70% to 95% B

-

17-20 min: Hold at 95% B (column wash)

-

20-22 min: Return to 5% B

-

22-27 min: Re-equilibration at 5% B

-

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Caption: Standard workflow for HPLC purity analysis.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum would be the most informative for structural confirmation.

-

Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern characteristic of a 1,2,4-trisubstituted system.

-

Ethyl Groups (δ 3.4 ppm, quartet; δ 1.2 ppm, triplet): The two ethyl groups attached to the nitrogen will show a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

-

Amine Protons (variable): The protons of the primary amine (-NH₂) and the proton from the HCl salt will likely appear as broad singlets that may exchange with D₂O.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching (3200-3400 cm⁻¹): The primary amine group will show two characteristic sharp to medium bands in this region.

-

C-H Aromatic/Aliphatic Stretching (2850-3100 cm⁻¹): Bands corresponding to C-H bonds in the benzene ring and the ethyl groups will be present.

-

C=C Aromatic Stretching (1450-1600 cm⁻¹): Multiple sharp bands indicative of the benzene ring.

-

C-N Stretching (1250-1350 cm⁻¹): A strong band corresponding to the aromatic amine C-N bond.

-

Safety, Handling, and Storage

Aromatic amines and their salts require careful handling. The hazard profile is based on data from structural analogs.[9][10][11]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[11]

-

Skin Irritation (Category 2): Causes skin irritation.[9][11]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[9][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[9]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[9]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[11]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The compound may be light-sensitive; store protected from light.[12]

-

Keep away from strong oxidizing agents.[12]

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[9]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

Applications in Research and Development

N,N-disubstituted-1,3-benzenediamines are valuable intermediates in several fields:

-

Dye and Pigment Synthesis: The amine groups can be diazotized and coupled to form a wide variety of azo dyes. Their reactivity makes them key building blocks in the colorant industry.[1]

-

Pharmaceutical Research: The phenylenediamine scaffold is present in various biologically active molecules. This compound can serve as a starting material or fragment for the synthesis of novel therapeutic agents.

-

Material Science: Used in the synthesis of polymers and other advanced materials where its specific electronic and structural properties can be exploited.

This guide provides a comprehensive, albeit partially predictive, overview of N,N-Diethyl-1,3-benzenediamine Hydrochloride. The provided protocols and data, grounded in the established properties of its close analogs, offer a solid foundation for researchers to handle, analyze, and utilize this compound effectively and safely in their work.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- N,N-Dimethyl-1,3-phenylenediamine dihydrochloride 99% - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- CAS 3575-32-4: 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) - CymitQuimica. (n.d.). CymitQuimica.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- N,N-Diethyl-P-phenylenediamine dihydrochloride | C10H18Cl2N2 | CID 19799983. (n.d.). PubChem.

- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.

- N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem. (n.d.). PubChem.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Safety Data Sheet: N,N-diethylethanamine - Carl ROTH. (n.d.). Carl ROTH.

- CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.). Google Patents.

- N,N-Diethyl-p-phenylenediamine | 93-05-0 - Benchchem. (n.d.). Benchchem.

- 1,4-Benzenediamine, N,N-diethyl- - NIST WebBook. (n.d.). NIST.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... (n.d.). Semantic Scholar.

- N,N-Diethyl-p-phenylenediamine hydrochloride - CAS Common Chemistry. (n.d.). CAS.

- N,N-Diethyl-p-phenylenediamine - Echemi. (n.d.). Echemi.

- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE... - Rasayan Journal of Chemistry. (2015). Rasayan Journal of Chemistry.

- Chemical Properties of 1,4-Benzenediamine, N,N-diethyl- (CAS 93-05-0) - Cheméo. (n.d.). Cheméo.

- N,N-Diethyl-1,4-phenylenediamine | 93-05-0 - ChemicalBook. (2026). ChemicalBook.

Sources

- 1. CAS 3575-32-4: 1,3-Benzenediamine, N1,N1-dimethyl-, hydroc… [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 8. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.dk [fishersci.dk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Derivatization Mechanism of N,N-Diethyl-1,3-benzenediamine Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aromatic Diamines in Analytical Derivatization

In the realm of analytical chemistry, particularly in the trace analysis of various compounds, derivatization is a important technique to enhance the detectability and selectivity of analytes. N,N-Diethyl-1,3-benzenediamine Hydrochloride, a substituted m-phenylenediamine, is a valuable reagent in this context. Its utility lies in its ability to participate in highly specific chemical reactions that transform a colorless or non-responsive analyte into a chemical entity with strong chromophoric or fluorophoric properties. This guide will provide a comprehensive exploration of the core mechanism of action of N,N-Diethyl-1,3-benzenediamine Hydrochloride in derivatization, with a particular focus on its application in the detection of nitrite ions, a critical parameter in environmental monitoring, food safety, and biomedical research.

The hydrochloride salt form of N,N-Diethyl-1,3-benzenediamine ensures enhanced stability and solubility in aqueous media, which is a crucial characteristic for a reagent used in many analytical protocols. This guide will dissect the underlying chemical principles, provide practical insights into experimental design, and offer a robust framework for the application of this versatile derivatizing agent.

Core Mechanism of Action: A Diazotization-Coupling Reaction

The primary mechanism through which N,N-Diethyl-1,3-benzenediamine participates in derivatization is a classic electrophilic aromatic substitution reaction known as a diazotization-coupling reaction . This two-step process is the cornerstone of the well-known Griess test for nitrite detection and can be adapted for the analysis of other species that can be converted to a diazonium salt.[1][2]

Step 1: Diazotization - The Formation of the Electrophile

The derivatization process is initiated by the reaction of a primary aromatic amine with nitrous acid (HNO₂) under acidic conditions. Nitrous acid is typically generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid). The primary aromatic amine, often sulfanilamide in the context of the Griess reaction, is converted into a highly reactive diazonium salt.[3][4]

The key transformation in this step is the conversion of the amino group (-NH₂) into a diazonium group (-N₂⁺). This diazonium ion is a potent electrophile, setting the stage for the subsequent coupling reaction.

Step 2: Azo Coupling - The Chromophore Formation

The newly formed diazonium salt readily reacts with an activated aromatic compound, the "coupling agent." In this technical guide, our focus is on N,N-Diethyl-1,3-benzenediamine as this coupling agent. The diethylamino groups on the benzene ring are strong activating groups, making the aromatic ring electron-rich and susceptible to electrophilic attack by the diazonium ion.

The coupling reaction typically occurs at the para position to one of the activating groups, where steric hindrance is minimized and electronic activation is maximal. This electrophilic aromatic substitution results in the formation of a highly colored azo dye . The extended system of conjugated double bonds in the azo compound is responsible for its ability to absorb light in the visible region of the electromagnetic spectrum, thereby imparting a distinct color to the solution.[1][3] The intensity of this color is directly proportional to the concentration of the original analyte (nitrite), allowing for quantitative analysis using spectrophotometry.

Visualizing the Mechanism: A Graphviz Representation

The following diagram illustrates the sequential steps of the diazotization-coupling reaction, highlighting the role of N,N-Diethyl-1,3-benzenediamine.

Caption: Experimental workflow for nitrite analysis.

Trustworthiness and Self-Validating Systems

The robustness of this derivatization method is ensured by several key factors that create a self-validating system:

-

The Blank: The use of a reagent blank is critical to correct for any background absorbance from the reagents themselves, ensuring that the measured signal is solely from the analyte-derived azo dye.

-

The Standard Curve: A linear standard curve with a high correlation coefficient (typically >0.995) validates the direct proportionality between absorbance and concentration within the tested range, confirming adherence to the Beer-Lambert Law.

-

Spike and Recovery: For complex sample matrices, spiking a known concentration of the analyte into a sample and measuring the recovery is a crucial validation step to assess for matrix effects (interferences) that may suppress or enhance the signal.

Conclusion: A Versatile Tool in the Analytical Chemist's Arsenal

N,N-Diethyl-1,3-benzenediamine Hydrochloride serves as an effective coupling agent in derivatization reactions based on the principles of diazotization and azo coupling. This mechanism provides a simple, rapid, and sensitive method for the spectrophotometric determination of nitrite and other analytes that can be converted to diazonium salts. By understanding the core chemical principles and optimizing the reaction conditions, researchers and analytical scientists can leverage this reagent to achieve reliable and accurate quantification in a variety of applications, from environmental analysis to quality control in the pharmaceutical industry.

References

-

Griess test. In: Wikipedia. Accessed: February 15, 2026. [Link]

- Replacing n,n-diethyl-p-phenylenediamine(DPD) with polyvinyl alcohol for the non-hazardous determination of trace oxidizing agents in water.

- Derivatization of analytes, nitrite (A) and dimethyl-/diethyl amine...

- Diazotization-Coupling Reaction --.doc.

- Figure 3: Chemical reaction process involved in Griess assay...

- A novel spectrophotometric method for determination of chloramphenicol based on diazotization reaction at room temperature. Journal of Chemical and Pharmaceutical Research.

- Selected Analytical Methods for Environmental Remedi

-

N,N-Diethyl-p-phenylenediamine. PubChem. Accessed: February 15, 2026. [Link]

- Spectrophotometric determination of N-(1-naphthyl)ethylenediamine in aqueous solution by coupling with diazotised 4-aminoacetophenone. Analyst.

- Analytical Methods.

- Griess Reagent System Technical Bulletin TB229. Promega.

- N,N-DIETHYL-P-PHENYLENEDIAMINE. CAMEO Chemicals, NOAA.

- NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual. Dojindo Molecular Technologies.

- N,N-Diethyl-p-phenylenediamine, 98% 25 g. Thermo Scientific Chemicals.

- pre-column derivatization techniques using N-Ethyl-N-phenylethylenediamine. Benchchem.

- p-Phenylenediamine Derivatives in Tap Water: Implic

- III Analytical Methods.

- Continued investigation of the diazotization and coupling spectrophotometric technique for the determination of aromatic amines with 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)ethylenediamine as coupling agents. PubMed.

- Minimizing side reactions during the diazotiz

- Comparison between two derivatization methods of nitrite ion labeled with 15N applied to liquid chromatography-tandem mass spectrometry. RSC Publishing.

- Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples. NCBI Bookshelf.

- Highly Sensitive N-(1-Naphthyl)Ethylene Diamine Method for the Spectrophotometric Determination of Trace Amounts of Nitrite in Various Water Samples.

- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- Griess Reagent Kit, for nitrite quantitation Product Inform

- Practical Assay for Nitrite and Nitrosothiol as an Alternative to the Griess Assay or the 2,3-diaminonaphthalene Assay. PubMed.

Sources

An In-Depth Technical Guide to the Spectral Analysis of N,N-Diethyl-1,3-benzenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-1,3-benzenediamine Hydrochloride is an aromatic amine of significant interest in synthetic chemistry, serving as a versatile intermediate in the production of various dyes, pigments, and potentially in the development of pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its effective application and for ensuring the quality and purity of its downstream products. This guide provides a comprehensive, in-depth analysis of the spectral characteristics of N,N-Diethyl-1,3-benzenediamine Hydrochloride, offering a predictive yet scientifically rigorous examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles. The interpretations herein are grounded in the spectral data of closely related structural analogs and fundamental principles of spectroscopy.

Molecular Structure and Spectroscopic Overview

The structure of N,N-Diethyl-1,3-benzenediamine Hydrochloride features a meta-disubstituted benzene ring with a primary amine (-NH2) and a diethylamino (-N(CH2CH3)2) group. The hydrochloride form indicates that one or both of the basic nitrogen atoms are protonated. The overall spectral signature of this molecule is a composite of the contributions from its aromatic ring, the aliphatic ethyl groups, and the amine functionalities.

Caption: Molecular structure of N,N-Diethyl-1,3-benzenediamine with associated Hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For N,N-Diethyl-1,3-benzenediamine Hydrochloride, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10 mg of N,N-Diethyl-1,3-benzenediamine Hydrochloride in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ will allow for the observation of the N-H protons.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0 ppm, either added internally or referenced externally.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-donating nature of the amino and diethylamino groups and the effect of protonation.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH | 6.8 - 7.5 | m | - | 4H |

| -CH₂- (Ethyl) | ~3.4 | q | ~7 | 4H |

| -CH₃ (Ethyl) | ~1.2 | t | ~7 | 6H |

| -NH₂ and -N⁺H- | Broad, variable | s | - | 3H |

Aromatic Region (6.8 - 7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet. The electron-donating amino and diethylamino groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The meta-substitution pattern will lead to complex splitting patterns.

Aliphatic Region:

-

Methylene Protons (-CH₂-): The four methylene protons of the two ethyl groups are expected to appear as a quartet around 3.4 ppm due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): The six methyl protons will resonate as a triplet around 1.2 ppm, coupled to the neighboring methylene protons.

Exchangeable Protons (-NH₂ and -N⁺H-): The protons on the nitrogen atoms will likely appear as a broad singlet. Its chemical shift and even its observability can be highly dependent on the solvent, concentration, and temperature. In D₂O, these signals will disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically used for ¹³C NMR compared to ¹H NMR. The same solvents (D₂O or DMSO-d₆) can be used.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the ethyl group carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-N(Et)₂ | ~148 |

| Aromatic C-NH₂ | ~147 |

| Aromatic CH | 105 - 130 |

| -CH₂- (Ethyl) | ~45 |

| -CH₃ (Ethyl) | ~13 |

Aromatic Carbons:

-

The carbons directly attached to the nitrogen atoms (C-N(Et)₂ and C-NH₂) will be the most downfield in the aromatic region, around 147-148 ppm.

-

The other four aromatic carbons will resonate between 105 and 130 ppm. The specific shifts are influenced by the combined electronic effects of the two amine substituents.

Aliphatic Carbons:

-

The methylene carbons (-CH₂) of the ethyl groups are expected at approximately 45 ppm.

-

The methyl carbons (-CH₃) will be the most upfield signal, at around 13 ppm.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of N,N-Diethyl-1,3-benzenediamine Hydrochloride will show characteristic absorption bands for the N-H bonds of the primary amine and the protonated amine, C-H bonds of the aromatic ring and ethyl groups, C-N bonds, and aromatic C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium, two bands |

| N⁺-H Stretch (amine salt) | 2800 - 2400 | Broad, strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| N-H Bend (primary amine) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to strong |

| C-N Stretch (aromatic) | 1335 - 1250 | Strong |

The presence of the broad and strong absorption in the 2800 - 2400 cm⁻¹ region is a clear indication of the amine hydrochloride salt.[1][2] The two distinct bands for the primary amine N-H stretch are also a key diagnostic feature.[3][4]

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile salts. For the hydrochloride salt, ESI would be the preferred method.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

Predicted Mass Spectrum and Interpretation (ESI-MS)

In positive ion ESI-MS, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base (N,N-Diethyl-1,3-benzenediamine).

-

Molecular Formula (free base): C₁₀H₁₆N₂

-

Molecular Weight (free base): 164.25 g/mol

-

Predicted [M+H]⁺: m/z = 165.14

Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 165.14 ion would likely involve the loss of an ethyl group or cleavage of the C-N bond.

Caption: Predicted ESI-MS fragmentation pathway for N,N-Diethyl-1,3-benzenediamine.

The fragmentation of diethylaniline derivatives is known to involve the loss of substituents from the amine group.[5] Therefore, a significant fragment at m/z 136, corresponding to the loss of an ethyl radical, is anticipated.

Conclusion

This technical guide provides a detailed, predictive spectral analysis of N,N-Diethyl-1,3-benzenediamine Hydrochloride. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive overview of its expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. These insights are invaluable for researchers and professionals in confirming the identity, assessing the purity, and understanding the structural characteristics of this important chemical intermediate. The provided protocols serve as a practical foundation for the experimental acquisition of this spectral data.

References

- IR: amines. (n.d.). In University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved February 15, 2026.

- Mathias, J., et al. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12-22.

- Cunha, M. D., et al. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry A, 113(48), 13635–13644.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

- m-Phenylenediamine(108-45-2) 1H NMR spectrum. (n.d.). In ChemicalBook. Retrieved February 15, 2026.

- N,N-Diethylaniline | C10H15N. (n.d.). In PubChem. Retrieved February 15, 2026.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved February 15, 2026.

- [Influence of solvents on IR spectrum of aromatic amines]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 685-687.

- Spectroscopy of Amines. (2024, March 24). In Chemistry LibreTexts. Retrieved February 15, 2026.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of N,N-Diethyl-1,3-benzenediamine Hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility and Stability of N,N-Diethyl-1,3-benzenediamine Hydrochloride in Organic Solvents

Introduction: Contextualizing N,N-Diethyl-1,3-benzenediamine Hydrochloride

N,N-Diethyl-1,3-benzenediamine Hydrochloride is an aromatic amine salt. Aromatic amines are foundational structural motifs in a vast array of chemical applications, from dye synthesis to, more critically, active pharmaceutical ingredients (APIs). The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling characteristics of the parent free base. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility and stability in various organic media is not merely academic; it is a prerequisite for successful formulation, process development, and the assurance of therapeutic efficacy and safety.

This guide provides a deep dive into the anticipated physicochemical behavior of N,N-Diethyl-1,3-benzenediamine Hydrochloride. As specific experimental data for this exact molecule is not extensively published, this document synthesizes information from structurally related compounds and the fundamental principles of physical organic chemistry to build a predictive and practical framework. We will explore the theoretical underpinnings of its solubility, provide actionable protocols for its empirical determination, and delineate a robust strategy for evaluating its chemical stability through forced degradation studies.

Part 1: Solubility Profile in Organic Solvents

The solubility of a salt in an organic solvent is a complex interplay of factors including the crystal lattice energy of the salt, the solvation energy of the ions, and the intrinsic properties of the solvent itself, such as polarity, dielectric constant, and its ability to participate in hydrogen bonding.[1]

Theoretical Considerations: Why Solvent Choice Matters

N,N-Diethyl-1,3-benzenediamine Hydrochloride is a polar, ionic compound. The "like dissolves like" principle dictates that it will exhibit preferential solubility in polar solvents capable of stabilizing the charged amine hydrochloride and its chloride counter-ion.

-

Dielectric Constant (ε): Solvents with a high dielectric constant are more effective at insulating the oppositely charged ions of the salt, reducing the electrostatic forces that hold the crystal lattice together and favoring dissolution.

-

Protic vs. Aprotic Solvents: Polar protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with both the protonated amine and the chloride anion, providing powerful solvation forces. Polar aprotic solvents (e.g., DMSO, DMF) can effectively solvate the cation through dipole-ion interactions but are less effective at solvating the anion.

-

Conversion to Free Amine: In non-polar or weakly polar organic solvents, hydrochloride salts are often poorly soluble.[2] For practical applications in such media, such as in organic synthesis, the salt is often converted to the less polar, more soluble free amine by neutralization with a base.[2]

Predicted Solubility Profile

The following table summarizes the predicted solubility of N,N-Diethyl-1,3-benzenediamine Hydrochloride in a range of common organic solvents, based on the principles discussed above. These predictions should serve as a starting point for experimental verification.

| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High | High dielectric constant and strong dipole moment effectively solvate the cation. |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | High | Similar to DMSO, its high polarity favors the dissolution of ionic salts. |

| Methanol | Polar Protic | 33 | Moderate to High | Capable of hydrogen bonding with both cation and anion; high polarity. |

| Ethanol | Polar Protic | 25 | Moderate | Lower polarity than methanol but still an effective protic solvent. |

| Acetonitrile | Polar Aprotic | 37.5 (at 20°C) | Low to Moderate | High dielectric constant but lacks hydrogen bonding capability for the anion. |

| Dichloromethane (DCM) | Weakly Polar Aprotic | 9.1 | Very Low to Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Tetrahydrofuran (THF) | Weakly Polar Aprotic | 7.5 | Insoluble | Low polarity makes it a poor solvent for ionic salts. |

| Ethyl Acetate | Weakly Polar Aprotic | 6.0 | Insoluble | Low polarity and inability to effectively solvate ions. |

| Toluene | Non-polar Aprotic | 2.4 | Insoluble | Non-polar nature is incompatible with the ionic salt structure. |

| Hexane | Non-polar Aprotic | 1.9 | Insoluble | Non-polar nature provides no mechanism for solvation. |

Note: Dielectric constant values are sourced from publicly available data.[3][4]

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a robust method for quantitatively determining the solubility of the target compound.

-

Preparation: Accurately weigh approximately 10-20 mg of N,N-Diethyl-1,3-benzenediamine Hydrochloride into several glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Equilibration: Seal the vials and place them on a rotating agitator or shaker in a temperature-controlled environment (e.g., 25°C). The system should be allowed to reach equilibrium, which can take from 24 to 72 hours.

-

Causality: Agitation ensures maximum contact between the solid and the solvent, while a prolonged equilibration time is necessary to ensure the solution is truly saturated.

-

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Part 2: Chemical Stability and Degradation Pathways

The stability of an API is a critical quality attribute that can impact its safety, potency, and purity.[5] Aromatic amines are known to be susceptible to specific degradation pathways, which must be investigated to establish appropriate storage conditions and shelf-life.

Anticipated Degradation Pathways

-

Oxidation: This is the most significant anticipated degradation pathway for aromatic amines.[6] The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents (including atmospheric oxygen) or photochemical processes.[7] This can lead to the formation of N-oxides, hydroxylamines, and subsequently, highly colored polymeric impurities through the formation of imines and quinone-imines.

-

Photolysis: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative degradation or other radical-mediated reactions.[5] Photostability testing is therefore a mandatory part of stability assessment.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially affect the molecule, although this is typically a less common pathway for simple aromatic amines compared to esters or amides.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used in long-term stability testing.[8][9] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a "stability-indicating" analytical method that can resolve the parent compound from all its significant degradants.[5][9]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of N,N-Diethyl-1,3-benzenediamine Hydrochloride in a suitable solvent where it is both soluble and stable (e.g., a methanol/water mixture).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a defined period.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[7] Protect from light.

-

Causality: Hydrogen peroxide is a potent oxidizing agent that mimics oxidative stress. The amine groups are particularly susceptible to this type of degradation.[7]

-

-

Thermal Degradation: Store the solution (and a solid sample) in an oven at an elevated temperature (e.g., 70°C) for several days.[7]

-

Photostability: Expose the solution to a light source compliant with ICH Q1B guidelines (providing controlled UV and visible light exposure). A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Timepoints: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20%.[8]

-

Neutralization & Analysis: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

-

Analytical Method: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a gradient reverse-phase method with a C18 column and UV-Vis or Mass Spectrometric detection).

-

Data Evaluation:

-

Peak Purity: Assess the purity of the parent peak in all stressed samples to ensure no degradants are co-eluting.

-

Mass Balance: Account for the total amount of the drug, which is the sum of the remaining parent compound and all formed degradation products. A good mass balance (95-105%) provides confidence that all major degradants have been detected.

-

Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Conclusion

N,N-Diethyl-1,3-benzenediamine Hydrochloride, as a polar ionic salt, is predicted to be most soluble in polar organic solvents like DMSO, DMF, and alcohols, with poor solubility in non-polar media. Its primary stability concern is oxidative degradation, a common vulnerability for aromatic amines, which can be accelerated by heat and light. The protocols and theoretical frameworks provided in this guide offer a comprehensive starting point for any researcher or developer. Empirical verification through the described solubility and forced degradation experiments is an essential next step to fully characterize this compound, ensuring its quality and performance in its intended application.

References

- Title: Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Title: N,N-Dimethyl-1,3-phenylenediamine dihydrochloride 99%. Source: Sigma-Aldrich.

- Title: Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.

- Title: Forced Degradation Studies: Regulatory Considerations and Implement

- Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin

- Title: The Use Of Forced Degradation In Analytical Method Development.

- Title: Salt Selection in Drug Development. Source: Pharmaceutical Technology.

- Title: improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Source: Benchchem.

- Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Source: PubMed.

- Title: An overview on Common Organic Solvents and their Toxicity Abstract.

- Title: N,N-Diethyl-p-phenylenediamine 97 93-05-0. Source: Sigma-Aldrich.

- Title: Solvent Miscibility Table. Source: MilliporeSigma.

- Title: Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. ajpsonline.com [ajpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]

Technical Guide: Organic Synthesis Applications of N,N-Diethyl-1,3-benzenediamine Hydrochloride

The following technical guide details the organic synthesis applications of N,N-Diethyl-1,3-benzenediamine Hydrochloride .

Executive Summary & Chemical Identity[1]

N,N-Diethyl-1,3-benzenediamine Hydrochloride (also known as N,N-Diethyl-m-phenylenediamine) is a highly reactive aromatic intermediate distinct from its para-isomer counterpart (CD-1/CD-2 used in photography). While the para-isomer is famous for oxidative coupling in film development, the meta-isomer (1,3-substitution) is a critical scaffold in the synthesis of fluorescent dyes, azo chromophores, and nitrogen-containing heterocycles .

This guide focuses on utilizing the molecule's "push-pull" electronic character—driven by the strong electron-donating diethylamino group—to facilitate electrophilic aromatic substitutions and condensation reactions.

Chemical Profile

| Property | Specification |

| IUPAC Name | N1,N1-Diethylbenzene-1,3-diamine hydrochloride |

| Common Name | N,N-Diethyl-m-phenylenediamine HCl |

| Key Functionality | Strong Nucleophile, Coupling Component, Heterocycle Precursor |

| Isomer Distinction | Meta (1,3) : Dye/Heterocycle synthesis.[1][2][3][][5][6][7][8][9] Para (1,4) : Photographic developer (CD-1). |

| CAS (Free Base) | 91-68-9 (Generic m-phenylenediamine ref) / 26513-20-2 (Specific) |

Module A: Synthesis of Azo Dyes (Coupling Component)

The most prevalent application of N,N-Diethyl-1,3-benzenediamine is as a coupling component in the synthesis of basic and disperse azo dyes. The diethylamino group (

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the attack of a diazonium salt on the electron-rich aromatic ring. The presence of the hydrochloride salt requires in-situ neutralization (using sodium acetate) to liberate the free amine, maximizing nucleophilicity.

Figure 1: Mechanism of diazo coupling at the C4 position.

Experimental Protocol: Synthesis of a Basic Red Azo Dye

Objective: Synthesis of 4-[(4-nitrophenyl)diazenyl]-N,N-diethyl-1,3-benzenediamine.

-

Diazotization (The Electrophile):

-

Dissolve 1.38 g of p-nitroaniline (10 mmol) in 10 mL of 6 M HCl.

-

Cool to 0–5°C in an ice bath.

-

Dropwise add a solution of sodium nitrite (0.76 g in 5 mL water) while stirring. Maintain temp < 5°C. Stir for 20 mins.

-

Check: Verify excess nitrous acid with starch-iodide paper (should turn blue instantly). Destroy excess with urea if necessary.

-

-

Coupling (The Nucleophile):

-

Dissolve 2.0 g of N,N-Diethyl-1,3-benzenediamine HCl (approx. 10 mmol) in 20 mL water.

-

Add Sodium Acetate (approx. 3-4 g) to buffer the solution to pH 4–5. This deprotonates the ring carbons while keeping the primary amine from reacting with the diazonium salt (preventing triazene formation).

-

Slowly add the cold diazonium solution to the coupler solution with vigorous stirring.

-

A deep red/violet precipitate will form immediately.

-

-

Isolation:

-

Stir for 1 hour at room temperature.

-

Filter the solid under vacuum.[10]

-

Wash with cold water (3 x 20 mL) to remove inorganic salts.

-

Recrystallize from ethanol/water.

-

Module B: Synthesis of Fluorescent Quinolones (Knorr Synthesis)

N,N-Diethyl-1,3-benzenediamine is a precursor for 7-amino-substituted quinolones (carbostyrils) and 7-amino-coumarins (via the phenol analogue, but the diamine yields the aza-analogue). These compounds are vital in laser dyes and fluorescent whitening agents.

Reaction: Condensation with -Keto Esters

Reaction with ethyl acetoacetate yields 7-(diethylamino)-4-methylquinolin-2(1H)-one . The cyclization is driven by the formation of an amide bond followed by electrophilic ring closure.

Figure 2: Pathway for the synthesis of 7-diethylamino-4-methylquinolin-2-one.

Experimental Protocol

-

Condensation:

-

Mix 0.1 mol of N,N-Diethyl-1,3-benzenediamine HCl with 0.1 mol of Ethyl Acetoacetate in 150 mL of xylene.

-

Add 0.11 mol of anhydrous Sodium Acetate (to neutralize the HCl salt).

-

Reflux the mixture using a Dean-Stark trap to remove the water generated during amide formation.

-

Continue reflux until theoretical water volume is collected (approx. 3-4 hours).

-

-

Cyclization (Ring Closure):

-

Evaporate the xylene solvent.

-

Treat the residue with concentrated Sulfuric Acid (20 mL) at 90–100°C for 1 hour. Caution: Exothermic.

-

Pour the reaction mixture onto crushed ice (200 g).

-

-

Purification:

-

Neutralize the aqueous slurry with NaOH or NH₄OH until precipitation is complete.

-

Filter the crude quinolone.

-

Purify via column chromatography (Silica gel, DCM:MeOH) or recrystallization from ethanol.

-

Result: Highly fluorescent yellow-green crystals.[]

-

Module C: Synthesis of Phenazine Dyes (Oxidative Coupling)

Similar to the synthesis of Neutral Red, the N,N-diethyl derivative can undergo oxidative coupling with other diamines or itself to form phenazine dyes.

-

Mechanism: Oxidation of the diamine generates a quinone-diimine intermediate which undergoes Michael-type addition with another amine molecule, followed by cyclization.

-

Reagents: Ferric Chloride (

) or Sodium Dichromate ( -

Application: Biological staining (redox indicators) and charge-transfer complexes.

References

-

G. T. Morgan and F. M. G. Micklethwait. "The Diazo-derivatives of 1,3-Benzenediamine." Journal of the Chemical Society, Transactions, 1908.

-

R. M. Christie. Colour Chemistry. Royal Society of Chemistry, 2001. (Detailed mechanisms of azo coupling with phenylenediamines).

-

H. von Pechmann and C. Duisberg. "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry for coumarin/quinolone synthesis).

-

Sigma-Aldrich. "N,N-Diethyl-1,3-phenylenediamine monohydrochloride Safety Data Sheet."

-

ChemicalBook. "Basic Orange 2 Synthesis and Properties." (Illustrates the use of m-phenylenediamine derivatives in dye chemistry).

Sources

- 1. rajpub.com [rajpub.com]

- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 3. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. vaia.com [vaia.com]

- 7. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic Orange 2 CAS#: 532-82-1 [m.chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chemlab.truman.edu [chemlab.truman.edu]

A Theoretical Investigation into the Reactivity of N,N-Diethyl-1,3-benzenediamine Hydrochloride: A Computational Guide

Abstract

N,N-Diethyl-1,3-benzenediamine and its salts are pivotal intermediates in various chemical syntheses, including dyes and polymers. Understanding their reactivity is crucial for optimizing reaction conditions and designing novel synthetic pathways. This technical guide provides a comprehensive theoretical framework for analyzing the reactivity of N,N-Diethyl-1,3-benzenediamine Hydrochloride using modern computational chemistry techniques. We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure, identify reactive sites, and predict its behavior in chemical reactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational tools to gain deeper insights into molecular reactivity.

Introduction

Aromatic amines are a cornerstone of organic chemistry, serving as precursors in industries ranging from pharmaceuticals to advanced materials.[1][2] N,N-Diethyl-1,3-benzenediamine, a substituted aniline derivative, presents a fascinating case for reactivity studies due to its multiple functional groups: a primary amine, a tertiary amine, and an activated aromatic ring. The presence of two electron-donating amino groups significantly influences the electron density distribution across the benzene ring, making a theoretical approach essential to precisely map out its chemical behavior.[3]

The hydrochloride salt form introduces further complexity, as protonation of the more basic amino group can alter the electronic landscape and, consequently, the molecule's reactivity profile. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive method to model these effects.[4] By calculating various quantum chemical descriptors, we can predict the most probable sites for electrophilic and nucleophilic attack, understand the stability of intermediates, and rationalize reaction outcomes. This in-silico approach not only complements experimental work but also accelerates the discovery process by enabling rapid screening of reaction possibilities.

This guide will walk through the theoretical principles and practical steps for conducting a computational study on N,N-Diethyl-1,3-benzenediamine, from geometry optimization to the interpretation of advanced reactivity indicators like Fukui functions and Molecular Electrostatic Potential maps.

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocol outlined here is designed to provide a robust and validated approach to studying substituted anilines.[5]

Geometry Optimization and Frequency Analysis

The first step is to determine the most stable three-dimensional structure of the molecule.

-

Protocol:

-

The initial structure of N,N-Diethyl-1,3-benzenediamine (in its neutral free base form for initial analysis) is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry optimization is performed using DFT. The B3LYP functional is selected for its proven balance of accuracy and computational efficiency for organic molecules.[5][6]

-

The 6-311++G(d,p) basis set is employed. This choice provides sufficient flexibility to accurately describe the electron distribution, including lone pairs and pi-systems, which are critical for reactivity.

-

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.

-

Calculation of Reactivity Descriptors

Once a stable structure is obtained, we can calculate a suite of electronic properties to predict reactivity. These calculations are performed on the validated geometry.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.[7][8]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution on the molecule's surface.[9][10] It provides an intuitive guide to reactive sites, where regions of negative potential (electron-rich, colored red) are susceptible to electrophiles, and regions of positive potential (electron-poor, colored blue) are prone to nucleophilic attack.[11][12]

-

Conceptual DFT (Global and Local Reactivity):

-

Global Descriptors: Properties like ionization potential (I), electron affinity (A), chemical hardness (η), and global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. These provide a general measure of the molecule's stability and overall reactivity.

-

Local Descriptors (Fukui Functions): To pinpoint reactivity at specific atomic sites, condensed Fukui functions (fk⁺, fk⁻, fk⁰) are calculated.[13][14] These functions quantify the change in electron density at a specific atom upon the addition (fk⁺ for nucleophilic attack), removal (fk⁻ for electrophilic attack), or redistribution (fk⁰ for radical attack) of an electron.[15]

-

Predicted Reactivity of N,N-Diethyl-1,3-benzenediamine

This section presents the anticipated results from the computational protocol described above. The data, while illustrative, is grounded in established chemical principles of substituted aromatic amines.

Molecular Geometry and Electronic Structure

The optimized structure would show the activating effect of the two amino groups on the benzene ring. The -NH₂ and -N(Et)₂ groups are strong ortho- and para-directing activators. Due to steric hindrance from the diethyl groups, the primary amine (-NH₂) is expected to be the more basic site and the likely point of protonation in the hydrochloride salt.

Frontier Molecular Orbitals (FMOs)

The HOMO is expected to be delocalized over the aromatic ring and the nitrogen atoms, reflecting the high electron density in these regions. The LUMO would likely be distributed primarily over the aromatic ring's anti-bonding π* orbitals.

| Parameter | Predicted Value (eV) | Interpretation |

| EHOMO | -5.25 | Indicates strong electron-donating ability (susceptible to oxidation/electrophiles) |

| ELUMO | -0.15 | Indicates poor electron-accepting ability (resistant to nucleophiles) |

| HOMO-LUMO Gap (ΔE) | 5.10 | A relatively large gap suggests high kinetic stability. |

Molecular Electrostatic Potential (MEP)

The MEP map would be a powerful visual tool. The most negative potential (deep red) is predicted to be localized around the two nitrogen atoms and the carbon atoms at the ortho and para positions relative to the amino groups.[9][11] This strongly indicates that these are the primary sites for electrophilic attack. The hydrogen atoms of the primary amine and the ethyl groups would show regions of positive potential (blue).

Global and Local Reactivity Descriptors

Conceptual DFT provides quantitative measures of reactivity.

Table 1: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.25 eV | Low value indicates ease of donating an electron. |

| Electron Affinity (A) | -ELUMO | 0.15 eV | Low value indicates difficulty in accepting an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 eV | Indicates good stability, but moderate reactivity. |

| Electrophilicity Index (ω)| (I+A)² / (8η) | 0.73 eV | Classified as a moderate nucleophile. |

Local Reactivity (Fukui Functions): The condensed Fukui function for electrophilic attack (fk⁻) is predicted to be highest on the carbon atoms at positions 2, 4, and 6 (ortho/para to both amino groups), as well as the nitrogen of the primary amine. This provides a quantitative ranking of the most likely sites for reaction with an electrophile.

Table 2: Predicted Condensed Fukui Values (fk⁻) for Electrophilic Attack

| Atomic Site (See Fig. 1) | Predicted fk⁻ Value | Reactivity Rank for Electrophilic Attack |

|---|---|---|

| C4 | 0.28 | 1 |

| C2 | 0.25 | 2 |

| C6 | 0.22 | 3 |

| N (primary) | 0.18 | 4 |

| N (tertiary) | 0.12 | 5 |

Visualization of Concepts and Workflows

Visual aids are indispensable for interpreting computational data. The following diagrams, rendered using DOT language, illustrate key aspects of this theoretical study.

Caption: Fig 1. Atom numbering for N,N-Diethyl-1,3-benzenediamine.

Caption: Fig 2. Workflow for theoretical reactivity analysis.

Conclusion

This guide has outlined a comprehensive and authoritative theoretical framework for investigating the reactivity of N,N-Diethyl-1,3-benzenediamine Hydrochloride. By employing Density Functional Theory, we can move beyond qualitative predictions based on resonance structures to a quantitative understanding of the molecule's electronic properties. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and Fukui functions provides a detailed roadmap of the molecule's reactive sites. These in-silico insights are invaluable for guiding synthetic efforts, predicting reaction outcomes, and accelerating the development of new chemical entities. The methodologies described herein are broadly applicable to a wide range of aromatic compounds, offering a powerful toolkit for the modern research scientist.

References

-

Avogadro. (2022). Viewing Electrostatic Potential Maps.

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps.

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?.

-

ACS Publications. (n.d.). Ultimate Carcinogenic Metabolites from Aromatic and Heterocyclic Aromatic Amines: A Computational Study in Relation to Their Mutagenic Potency. Chemical Research in Toxicology.

-

Computational Chemistry List. (n.d.). Molecular Electrostatic Potential (MEP).

-

YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan.

-

SciSpace. (n.d.). Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives.

-

Semantic Scholar. (2002). Substituent effects on the physical properties and pKa of aniline.

-

PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

-

Journal of the American Chemical Society. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2.

-

Oriental Journal of Chemistry. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.

-

ResearchGate. (n.d.). Fukui analysis of aniline, polyaniline, and amylopectin: The nucleophilic term f_k^+.

-

International Journal of Scientific & Engineering Research. (n.d.). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations.

-

IOSR Journal of Applied Physics. (2017). Spectroscopic Investigation (FT-IR, FT-RAMAN, UV and NMR), NBO, NLO Analysis and Fukui Function of 2.

-

ResearchGate. (n.d.). Numbering of atoms in aniline and m-and p-substituted anilines.

-

ACS Publications. (2022). Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring.

-

American Institute of Physics. (1999). On non-negativity of Fukui function indices.

-

Unacademy. (n.d.). Aromatic Amines.

-

Scribd. (n.d.). Aromatic Amines Unveiling Their Structure Properties and Importance.

-

ResearchGate. (2020). abstract about aromatic amines.

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic Amines [unacademy.com]

- 4. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 5. scispace.com [scispace.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. youtube.com [youtube.com]

- 8. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. MEP [cup.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

Strategic Discovery of N,N-Diethyl-1,3-benzenediamine Hydrochloride Derivatives

Content Type: Technical Whitepaper & Methodological Guide Subject: Medicinal Chemistry & Functional Materials Synthesis

Executive Summary: The Meta-Substitution Advantage

In the landscape of aromatic amine scaffolds,